molecular formula C7H10F3NO B13003373 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 1240525-82-9

6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol

Cat. No.: B13003373
CAS No.: 1240525-82-9
M. Wt: 181.16 g/mol
InChI Key: KCXJTFQFEKXYHG-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3-azabicyclo[311]heptan-6-ol is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-3-azabicyclo[311]heptan-6-ol typically involves a multi-step process One common method includes the cyclization of appropriate precursors under controlled conditionsThe azabicyclo structure is then formed via intramolecular cyclization reactions, often catalyzed by acids or bases .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce different alcohols or amines .

Scientific Research Applications

6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The azabicyclo structure provides rigidity, which can influence the binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol: Similar bicyclic structure but lacks the trifluoromethyl group.

    2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: Contains a ketone group instead of an alcohol.

    8-Acetylamino-p-menth-6-en-2-one: Features a different bicyclic core and functional groups.

Uniqueness

6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in medicinal chemistry for designing drugs with improved pharmacokinetic profiles .

Properties

CAS No.

1240525-82-9

Molecular Formula

C7H10F3NO

Molecular Weight

181.16 g/mol

IUPAC Name

6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)6(12)4-1-5(6)3-11-2-4/h4-5,11-12H,1-3H2

InChI Key

KCXJTFQFEKXYHG-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1C2(C(F)(F)F)O

Origin of Product

United States

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